![molecular formula C22H20N2O2 B5867488 N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide, also known as BMS-986165, is a small molecule inhibitor of TYK2 and JAK1. It is being developed as a potential treatment for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide selectively inhibits the activity of TYK2 and JAK1, which are enzymes that play a key role in the signaling pathways that contribute to autoimmune diseases. By inhibiting these enzymes, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide reduces the production of cytokines, which are proteins that contribute to inflammation and tissue damage. This leads to a reduction in inflammation and a decrease in disease symptoms.
Biochemical and Physiological Effects
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide has been shown to reduce inflammation and improve disease symptoms in preclinical and clinical studies. In a preclinical study of psoriasis, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide reduced the production of cytokines and improved skin inflammation and scaling. In a phase 1 clinical trial, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide reduced psoriasis severity and improved skin clearance. N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide has also been shown to reduce inflammation and improve disease symptoms in mouse models of lupus and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide is that it selectively inhibits TYK2 and JAK1, which may reduce the risk of side effects compared to non-selective JAK inhibitors. However, one limitation of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide is that it has not yet been extensively studied in humans, and its long-term safety and efficacy are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide. One direction is to continue evaluating its efficacy and safety in clinical trials for psoriasis, lupus, and inflammatory bowel disease. Another direction is to investigate the potential use of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to understand the long-term safety and efficacy of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide, as well as its potential use in combination with other treatments for autoimmune diseases.
Métodos De Síntesis
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide was synthesized by Bristol-Myers Squibb using a multi-step process that involved the reaction of 4-methylbenzenecarboximidamide with 4-biphenylylacetic acid chloride in the presence of a base. The resulting intermediate was then treated with a reducing agent to form the final product. The synthesis method has been published in a patent application by Bristol-Myers Squibb.
Aplicaciones Científicas De Investigación
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide has been the subject of several preclinical and clinical studies to evaluate its efficacy and safety in treating autoimmune diseases. In a preclinical study, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide was shown to reduce inflammation and improve disease symptoms in a mouse model of psoriasis. In a phase 1 clinical trial, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide was well-tolerated and showed promising results in treating psoriasis. Phase 2 clinical trials are currently underway to evaluate the efficacy of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide in treating psoriasis, lupus, and inflammatory bowel disease.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-11-20(12-8-16)22(23)24-26-21(25)15-17-9-13-19(14-10-17)18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVTYHKPGQUDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

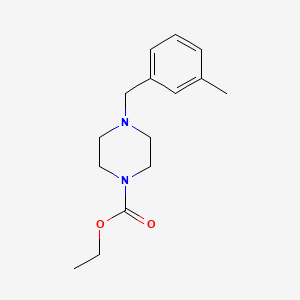
![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)
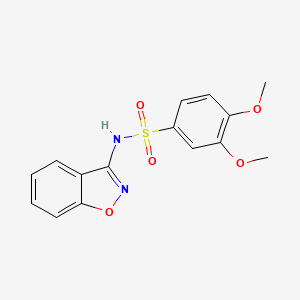
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)
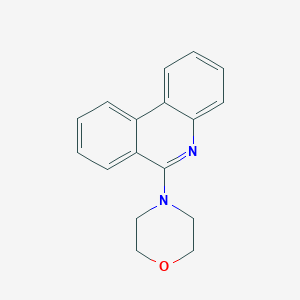

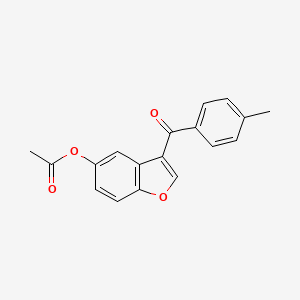
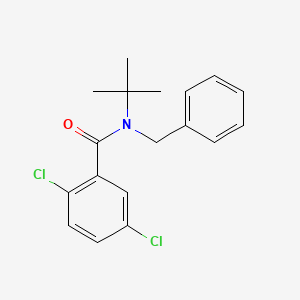
![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)